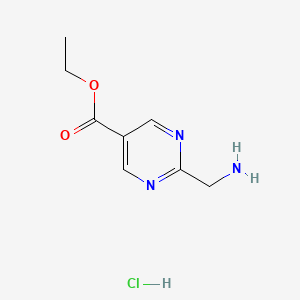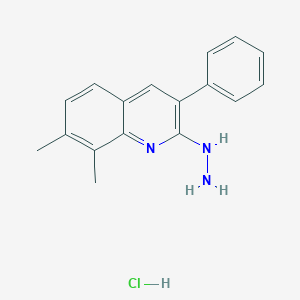
2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride involves several steps. Typically, the starting material is 7,8-dimethyl-3-phenylquinoline, which undergoes hydrazination to introduce the hydrazino group at the 2-position. The reaction conditions often involve the use of hydrazine hydrate in the presence of a catalyst under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
類似化合物との比較
2-Hydrazino-7,8-dimethyl-3-phenylquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives. Similar compounds include:
2-Hydrazinoquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.
2-Hydrazino-3-phenylquinoline: Similar structure but without the methyl groups, affecting its chemical properties.
2-Hydrazino-7,8-dimethylquinoline: Lacks the phenyl group, which influences its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
1170788-17-6 |
|---|---|
分子式 |
C17H18ClN3 |
分子量 |
299.8 g/mol |
IUPAC名 |
(7,8-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(20-18)19-16(14)12(11)2;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChIキー |
ALBSUFJWKLYXGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



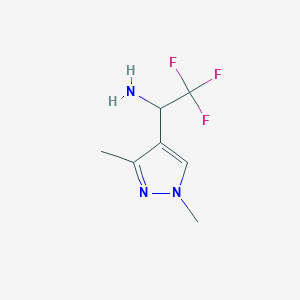
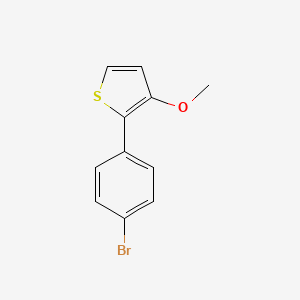
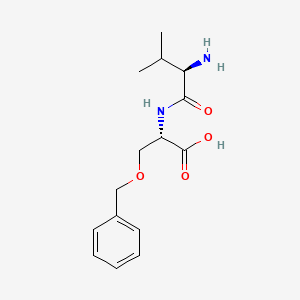
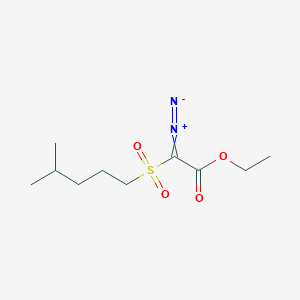
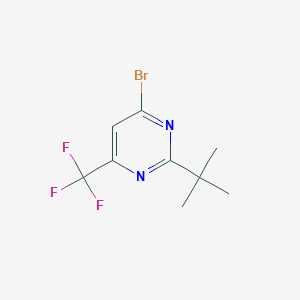
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
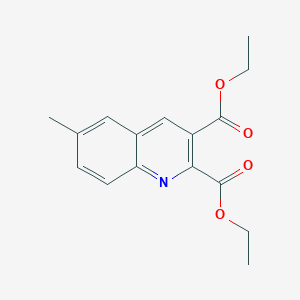
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
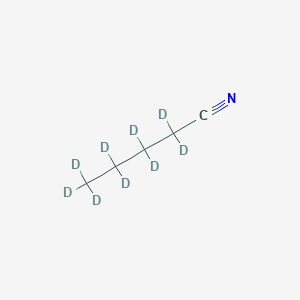
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
